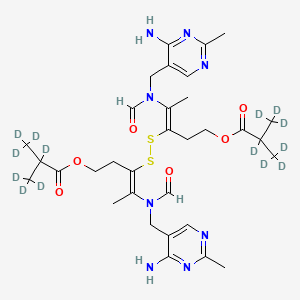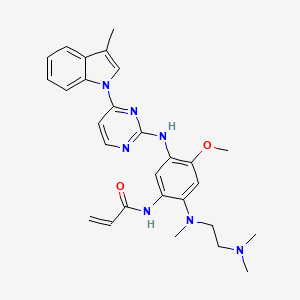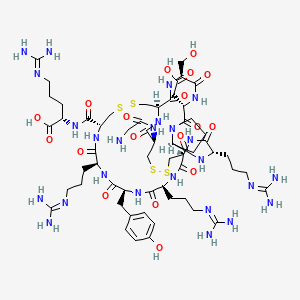
Cox-2-IN-41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2-IN-41 is a selective cyclooxygenase-2 (COX-2) inhibitor. Cyclooxygenase-2 is an enzyme that plays a significant role in the inflammatory process and is implicated in various diseases, including cancer and neurodegenerative disorders. Selective COX-2 inhibitors like this compound are designed to reduce inflammation and pain without the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-41 involves multiple steps, including the preparation of key intermediates and their subsequent reactions under controlled conditions. The synthetic routes typically involve:
Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule, often through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the selectivity and potency of the compound. This may include halogenation, alkylation, or acylation reactions.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput screening to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cox-2-IN-41 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to enhance activity.
Substitution: Replacement of functional groups to modify the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or alkylating agents
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further tested for enhanced biological activity .
Scientific Research Applications
Cox-2-IN-41 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of COX-2 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating inflammatory responses and its potential therapeutic effects in various disease models.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new anti-inflammatory drugs with improved safety profiles .
Mechanism of Action
Cox-2-IN-41 exerts its effects by selectively inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The molecular targets of this compound include the active site of the COX-2 enzyme, where it binds and blocks the enzyme’s activity. This action reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.
Rofecoxib: A selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.
Valdecoxib: A selective COX-2 inhibitor with similar applications but also withdrawn due to safety concerns
Uniqueness of Cox-2-IN-41
This compound is unique in its specific binding affinity and selectivity for the COX-2 enzyme, which reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.
Properties
Molecular Formula |
C18H19NO6 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
ethyl (2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C18H19NO6/c1-2-25-18(24)14(10-11-6-8-12(20)9-7-11)19-17(23)13-4-3-5-15(21)16(13)22/h3-9,14,20-22H,2,10H2,1H3,(H,19,23)/t14-/m0/s1 |
InChI Key |
PYNVKZARKFONJS-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=C(C(=CC=C2)O)O |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=C(C(=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


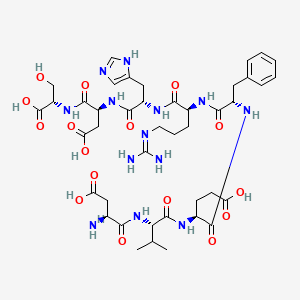
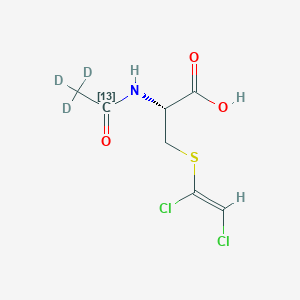
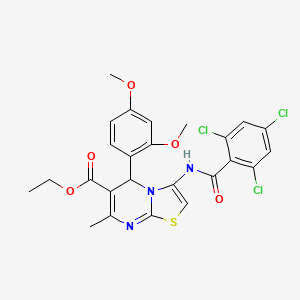
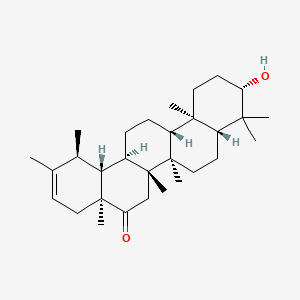
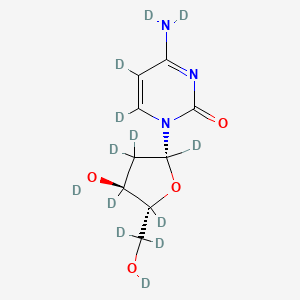

![(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B12373382.png)
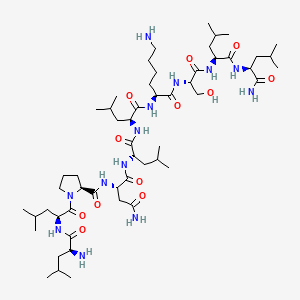
![(19S)-10,19-diethyl-6-fluoro-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12373400.png)

